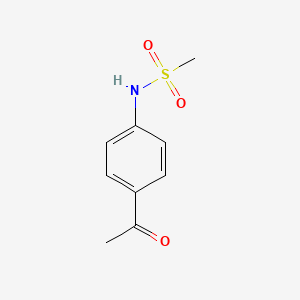

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

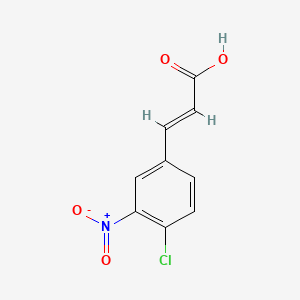

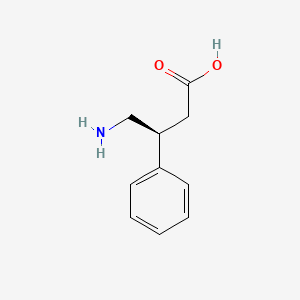

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a fused pyrrole and benzene ring structure and are known for their presence in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, they offer insights into the chemistry of related indole carbaldehydes, which can be useful for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of indole derivatives often involves nucleophilic substitution reactions, as demonstrated in the first paper, where 1-methoxy-6-nitroindole-3-carbaldehyde is used as an electrophile to produce 2,3,6-trisubstituted indoles . This suggests that similar strategies could potentially be applied to synthesize 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Indole derivatives typically have a planar structure due to the conjugated system of the fused rings. The substitution pattern on the indole ring can influence the electronic distribution and, consequently, the reactivity of the molecule. The presence of an ethyl and a methyl group on the 1 and 2 positions of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde would likely affect its electronic properties and steric hindrance, which could be important for its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The second paper describes the reaction of indole-3-carbaldehyde with epichlorohydrin to form a compound with an oxirane ring, which further reacts with various nucleophiles . This indicates that indole-3-carbaldehydes can participate in ring-opening reactions and can be functionalized to produce a diverse range of products. The specific reactions of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde would depend on its unique structure, but it is reasonable to assume that it could undergo similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, general properties of indole derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit fluorescence. Their solubility in organic solvents and water can vary depending on the substitution pattern. The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the indole ring and the presence of the aldehyde functional group.

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The Fischer indole cyclization of a compound in the presence of glacial AcOH and a concentrated HCl mixture afforded a 1-ketotetrahydrocarbazole. This compound, after two steps including a Wolff–Kishner reduction and aromatization, gave a mixture of 3-methoxy-2-methyl-9H-carbazole .

- Results or Outcomes : The result of this process is the production of 3-methoxy-2-methyl-9H-carbazole .

Reaction with 4-methylbenzenesulfonyl Azide

- Scientific Field : Organic Chemistry

- Application Summary : In a study, 1H-indole-3-carbaldehyde was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source .

- Methods of Application : The reaction was carried out in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as catalyst .

- Results or Outcomes : The outcome of this reaction was the preparation of certain compounds .

Orientations Futures

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.

Propriétés

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

66727-64-8 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)